molecular formula C18H28O3 B1238846 12-Oxo-phytodienoic acid CAS No. 67204-66-4

12-Oxo-phytodienoic acid

Cat. No.: B1238846
CAS No.: 67204-66-4
M. Wt: 292.4 g/mol
InChI Key: PMTMAFAPLCGXGK-VOPVTQPFSA-N
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Scientific Research Applications

12-Oxo-phytodienoic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Oxo-phytodienoic acid is synthesized from α-linolenic acid through the octadecanoid pathway. The process involves several enzymatic steps, including the action of lipoxygenase, allene oxide synthase, and allene oxide cyclase . The synthetic route can be summarized as follows:

    Lipoxygenase: catalyzes the peroxidation of α-linolenic acid to produce 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid.

    Allene oxide synthase: converts this intermediate into an unstable allene oxide.

    Allene oxide cyclase: then cyclizes the allene oxide to form this compound.

Industrial Production Methods: An efficient and scalable bioprocess for producing this compound has been developed, utilizing a tailor-made whole-cell catalyst. This bioprocess mimics the natural biosynthesis pathway and involves a three-step one-pot synthesis starting from α-linolenic acid. The process achieves high conversion efficiency and yields this compound with high chemical purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 12-Oxo-phytodienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

12-Oxo-phytodienoic acid functions as a signaling molecule, activating jasmonate-responsive genes and regulating defense responses. It interacts with specific receptors and transcription factors, modulating gene expression and cellular responses. The compound’s signaling pathways involve the regulation of photosynthesis, redox homeostasis, and transcriptional networks .

Properties

CAS No.

67204-66-4

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

8-[(1S,5S)-4-oxo-5-[(E)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3+/t15-,16-/m0/s1

InChI Key

PMTMAFAPLCGXGK-VOPVTQPFSA-N

Isomeric SMILES

CC/C=C/C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O

SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Synonyms

12-oxo-cis-10, cis-15-phytodienoic acid
12-oxo-PDA
12-oxo-phytodienoic acid
12-oxophytodienoate
12-oxophytodienoic acid
8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid
OPDA acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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